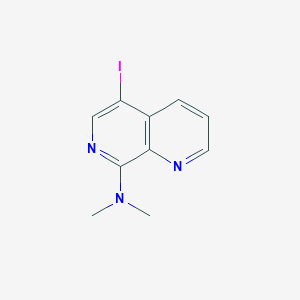
8-amino-5-yodo-N,N-dimetil-1,7-naftiridina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-iodo-N,N-dimethyl-1,7-naphthyridin-8-amine is a chemical compound that belongs to the class of naphthyridine derivatives. This compound has gained significant attention in the scientific community due to its potential therapeutic and environmental applications.
Aplicaciones Científicas De Investigación
5-iodo-N,N-dimethyl-1,7-naphthyridin-8-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as light-emitting diodes and dye-sensitized solar cells.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-iodo-N,N-dimethyl-1,7-naphthyridin-8-amine typically involves the iodination of N,N-dimethyl-1,7-naphthyridin-8-amine. One common method includes the use of iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the desired position on the naphthyridine ring .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for large-scale production. This includes controlling temperature, pressure, and the concentration of reagents to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
5-iodo-N,N-dimethyl-1,7-naphthyridin-8-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the naphthyridine ring.
Coupling Reactions: The iodine atom can be used as a leaving group in coupling reactions, such as Suzuki or Heck coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted naphthyridines, while coupling reactions can produce biaryl or heteroaryl compounds.
Mecanismo De Acción
The mechanism of action of 5-iodo-N,N-dimethyl-1,7-naphthyridin-8-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application being studied.
Comparación Con Compuestos Similares
Similar Compounds
1,8-Naphthyridine: A core structure similar to 5-iodo-N,N-dimethyl-1,7-naphthyridin-8-amine but without the iodine and dimethylamino groups.
5-bromo-N,N-dimethyl-1,7-naphthyridin-8-amine: Similar structure with a bromine atom instead of iodine.
5-chloro-N,N-dimethyl-1,7-naphthyridin-8-amine: Similar structure with a chlorine atom instead of iodine.
Uniqueness
5-iodo-N,N-dimethyl-1,7-naphthyridin-8-amine is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity compared to its bromine or chlorine analogs. The iodine atom can participate in specific interactions, such as halogen bonding, which can enhance the compound’s properties in various applications .
Propiedades
IUPAC Name |
5-iodo-N,N-dimethyl-1,7-naphthyridin-8-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10IN3/c1-14(2)10-9-7(4-3-5-12-9)8(11)6-13-10/h3-6H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKMXFVUCQQOTHB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C2=C1N=CC=C2)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10IN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-Hydroxy-1-[3-(trifluoromethyl)phenyl]ethyl]prop-2-enamide](/img/structure/B2385007.png)
![N-[(1S)-1-cyanopropyl]-2-fluoro-4-hydroxybenzamide](/img/structure/B2385008.png)
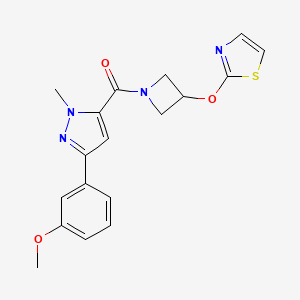
![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2385011.png)
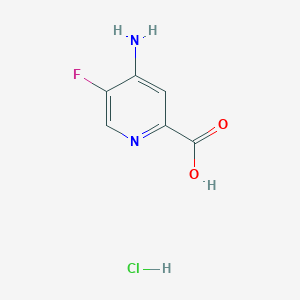
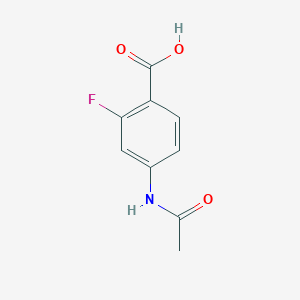
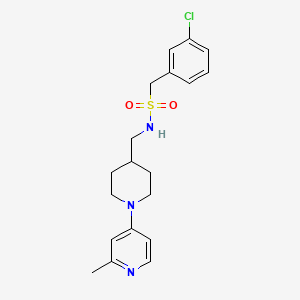
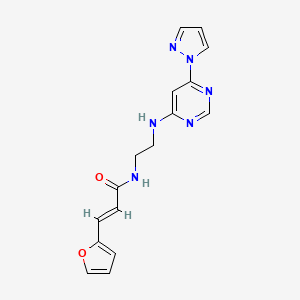
![[2-(1-Piperidinyl)-3-pyridinyl]methanamine](/img/structure/B2385019.png)
![Allyl 2,9-diazaspiro[5.5]undecane-9-carboxylate hydrochloride](/img/structure/B2385020.png)
![(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2385021.png)
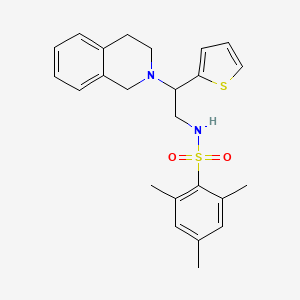
![tert-Butyl 3-oxo-7-azaspiro[4.5]dec-1-ene-7-carboxylate](/img/structure/B2385024.png)
![3-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-7-phenyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2385029.png)
